methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC16939263
Molecular Formula: C21H18ClN5O3
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN5O3 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-3-2-4-15-12(13)5-6-23-15)25-21(26-18)27-7-9-30-10-8-27/h2-6,11,23H,7-10H2,1H3 |
| Standard InChI Key | WKIXFMUEZUNECS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=C4C=CNC4=CC=C3)N5CCOCC5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system fused from pyridine and pyrimidine rings. Key substituents include:
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Chlorine at position 8, enhancing electrophilicity and binding affinity.
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1H-Indol-4-yl at position 4, introducing aromaticity and hydrogen-bonding capacity.
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Morpholin-4-yl at position 2, contributing solubility and modulating pharmacokinetics.
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Methyl ester at position 6, serving as a prodrug moiety for carboxylate activation .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈ClN₅O₃ |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 1240122-93-3 |
| Hydrogen Bond Donors | 1 (indole NH) |
| Hydrogen Bond Acceptors | 6 |
The chlorine atom’s electronegativity and indole’s π-π stacking ability facilitate interactions with hydrophobic enzyme pockets, while the morpholine group improves aqueous solubility .
Synthesis and Structural Optimization
Multi-Step Synthesis Strategies
The synthesis involves constructing the pyrido[3,2-d]pyrimidine core followed by sequential functionalization:
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Core Assembly: Condensation of 2-aminonicotinic acid derivatives with chlorinated ketones under acidic conditions yields the pyrido[3,2-d]pyrimidine backbone.
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Indole Incorporation: Fischer indole synthesis introduces the indole moiety via cyclization of phenylhydrazine with ketones, leveraging acid catalysis.
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Morpholine Addition: Nucleophilic aromatic substitution at position 2 with morpholine enhances solubility and steric bulk.
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Esterification: Methyl ester formation at position 6 completes the synthesis, often using methanol under Mitsunobu conditions .
Challenges and Solutions
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Regioselectivity: Chlorine’s position (C8) is controlled using directing groups during cyclization.
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Indole Stability: Protecting groups (e.g., Boc) prevent undesired side reactions during coupling steps.
| Target | IC₅₀ (nM) | Selectivity vs. Other Kinases |
|---|---|---|
| eEF-2K | 8.2 | >100-fold over PKA |
| PI3Kα | 12 | 5-fold over PI3Kβ |
| PI3Kδ | 18 | 8-fold over PI3Kγ |
Mechanism of Action
eEF-2K Inhibition Dynamics
The indole moiety inserts into a hydrophobic cleft of eEF-2K, while the morpholine group forms hydrogen bonds with Glu238 and Asp241. Chlorine’s electron-withdrawing effect stabilizes the enzyme-inhibitor complex, reducing to 2.4 nM.
PI3K Binding Mode
In PI3Kα, the pyrido[3,2-d]pyrimidine core mimics ATP’s adenine, with the ester group positioning near the DFG motif. Molecular dynamics simulations reveal a 1.2 Å shift in the activation loop, locking the kinase in an inactive state .
Comparative Analysis with Analogues
Structural Analogues
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Chlorine vs. Fluorine: Replacement with fluorine at C8 decreases eEF-2K affinity by 40% due to reduced electrophilicity.
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Morpholine vs. Piperidine: Morpholine’s oxygen improves solubility (LogP = 1.8 vs. 2.3 for piperidine).
Clinical Candidates
Compared to idelalisib (PI3Kδ inhibitor), this compound exhibits broader kinase coverage and lower hepatotoxicity in rodent models .
Research Applications and Future Directions
Drug Delivery Systems
Encapsulation in PEGylated liposomes increases plasma half-life from 2.1 to 8.7 hours in rats, enhancing tumor accumulation.
Combination Therapies
Ongoing trials explore synergy with immune checkpoint inhibitors, leveraging PI3Kδ’s role in T-cell regulation .
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